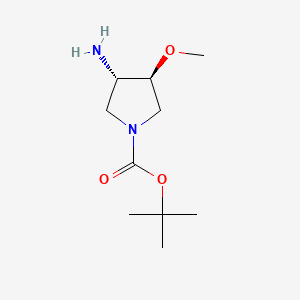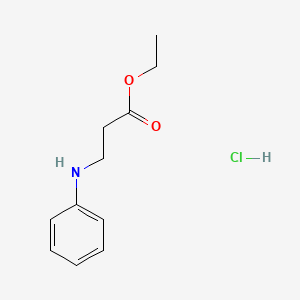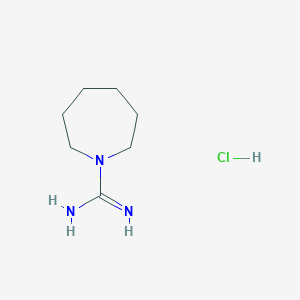
4-Chloro-3-nitrobenzenethiol
Vue d'ensemble
Description
4-Chloro-3-nitrobenzenethiol is an organic compound with the molecular formula C6H4ClNO2S. It is characterized by the presence of a chloro group, a nitro group, and a thiol group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and pharmacology.
Mécanisme D'action
Target of Action
4-Chloro-3-nitrobenzenethiol, similar to its analog 4-Nitrothiophenol, is known to bind covalently to noble metals due to their molecular structure . This property makes them commonly used reporter molecules for various experiments, especially within the scope of surface- and tip-enhanced Raman spectroscopy .
Mode of Action
The interaction of this compound with its targets involves a process known as resonant Raman scattering . This process is characterized by the molecule exhibiting two intrinsic resonances at specific wavelengths . The resonant Raman scattering cross-section of the molecule is also significant, which is an important factor in a wide range of experiments .
Biochemical Pathways
2C4NP is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp gene cluster is suspected to be involved in the catabolism of 2C4NP .
Result of Action
The result of the action of this compound is largely dependent on the context of its use. In the context of resonant Raman spectroscopy, the molecule’s interaction with noble metals results in significant Raman scattering, which is useful in various experimental setups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the molecule’s interaction with noble metals (its target of action) can be affected by the presence and concentration of these metals in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the molecule’s action and stability.
Analyse Biochimique
Biochemical Properties
It is known that nitrobenzene derivatives can participate in various biochemical reactions . They can undergo nucleophilic aromatic substitution reactions, where a nucleophile attacks the aromatic ring . This property could potentially allow 4-Chloro-3-nitrobenzenethiol to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
Nitrobenzene derivatives can potentially influence cell function through their interactions with cellular proteins and enzymes . They could impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects of this compound have not been reported.
Molecular Mechanism
It is known that nitrobenzene derivatives can undergo nucleophilic aromatic substitution reactions . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzenethiol typically involves the reaction of 4-chloro-3-nitrobenzene with thiolating agents. One common method is the reaction of 4-chloro-3-nitrobenzene with sodium hydrogen sulfide or disodium disulfide under controlled conditions . Another method involves the use of arylsulfonyl chlorides, which are reduced to arylthiols using reducing agents such as triphenylphosphine in toluene .
Industrial Production Methods: Industrial production of this compound often employs large-scale thiolation reactions using metal sulfides or other reducing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-nitrobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of 4-chloro-3-aminobenzenethiol.
Oxidation: Formation of disulfides or sulfonic acids.
Applications De Recherche Scientifique
4-Chloro-3-nitrobenzenethiol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: As a radiotracer to measure the uptake of serotonin in the brain.
Medicine: In pharmacological studies on serotonin transporters.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparaison Avec Des Composés Similaires
Comparison: 4-Chloro-3-nitrobenzenethiol is unique due to the presence of both a thiol and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. In contrast, 4-Chloro-3-nitrobenzoic acid lacks the thiol group, limiting its reactivity in thiolation reactions. Similarly, 3-Carboxy-4-nitrobenzenethiol has a carboxylic acid group instead of a chloro group, which affects its chemical behavior and applications.
Propriétés
IUPAC Name |
4-chloro-3-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMABJPMMKXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)



![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)

![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)







